2-(Bromomethyl)-5-chlorobenzo[d]oxazole
Description
2-(Bromomethyl)-5-chlorobenzo[d]oxazole is a halogenated benzoxazole derivative with a bromomethyl (-CH2Br) group at position 2 and a chlorine substituent at position 5 of the fused benzoxazole ring. Benzoxazoles are heterocyclic compounds known for their applications in medicinal chemistry, agrochemicals, and materials science due to their electronic properties and bioactivity . The bromomethyl group enhances reactivity, making the compound a valuable intermediate for nucleophilic substitution or cross-coupling reactions .
Properties
CAS No. |
79784-31-9 |
|---|---|
Molecular Formula |
C8H5BrClNO |
Molecular Weight |
246.49 g/mol |
IUPAC Name |
2-(bromomethyl)-5-chloro-1,3-benzoxazole |
InChI |
InChI=1S/C8H5BrClNO/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 |
InChI Key |
OTHZIVDWWJVZJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Bioactivity
Substituents on the benzoxazole ring significantly influence biological activity. highlights that:
- 5-Methylbenzo[d]oxazole derivatives (e.g., compound 12c) exhibit potent activity (IC50: 10.50–74.30 μM).
- 5-Chlorobenzo[d]oxazole derivatives (e.g., compound 12b) show reduced potency (IC50: 26.31–102.10 μM).
- Unsubstituted benzo[d]oxazoles (e.g., compound 12a) display intermediate activity (IC50: 25.47–53.01 μM) .
The bromomethyl group in 2-(bromomethyl)-5-chlorobenzo[d]oxazole may alter bioactivity compared to these analogs.
Table 1: Bioactivity and Substituent Effects
| Compound | Substituents | IC50 (μM) | Key Features |
|---|---|---|---|
| 5-Methylbenzo[d]oxazole | 5-CH3 | 10.50–74.30 | Highest potency |
| 5-Chlorobenzo[d]oxazole | 5-Cl | 26.31–102.10 | Moderate activity |
| Unsubstituted benzo[d]oxazole | None | 25.47–53.01 | Intermediate activity |
| This compound | 2-CH2Br, 5-Cl | Not reported | Reactive intermediate potential |
Comparison with Halogenated Analogs:
5-Bromo-2-chlorobenzo[d]oxazole (CAS 1030377-54-8) : Lacks the bromomethyl group but shares halogenation at positions 2 and 2. Its similarity score (0.85) to the target compound suggests overlapping synthetic pathways .
5-(Bromomethyl)benzo[d]oxazole (CAS 181038-98-2) : Shares the bromomethyl group but lacks the 5-Cl substituent, reducing electronic stabilization .
Physicochemical Properties
- Molecular Weight: ~247.5 g/mol (estimated from C8H5BrClNO).
- Solubility : Likely low in water due to halogenation but soluble in polar aprotic solvents (e.g., DCM, DMF) .
- Stability : Bromomethyl groups are sensitive to hydrolysis, requiring storage at low temperatures (<4°C) for analogs like 3-(bromomethyl)-5-chlorobenzo[b]thiophene .
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